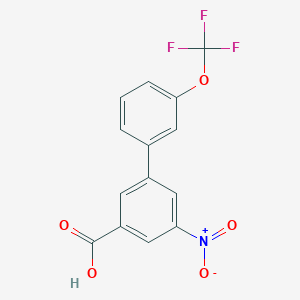
5-Nitro-3-(3-trifluoromethoxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-3-(3-trifluoromethoxyphenyl)benzoic acid, or 5-N-3-TFPB, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 143-145°C and a boiling point of 254-255°C. 5-N-3-TFPB has a wide range of applications in the field of biochemistry and physiology due to its ability to act as an inhibitor of several enzymes. This compound has been used in the synthesis of pharmaceuticals, as a catalyst in organic chemistry, and as an analytical reagent in chemical analysis.
科学研究应用
5-N-3-TFPB has been used in a variety of scientific research applications. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and tyrosine kinase (TK). It has also been used as a catalyst in organic chemistry, as a reagent in analytical chemistry, and as a pharmaceutical intermediate. Furthermore, 5-N-3-TFPB has been used to study the biochemical and physiological effects of various compounds.
作用机制
5-N-3-TFPB acts as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and tyrosine kinase (TK). It works by blocking the active sites of these enzymes, preventing them from catalyzing the reactions they are responsible for. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the enzyme that is inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-N-3-TFPB are dependent on the enzyme that is inhibited. For example, the inhibition of COX-2 can lead to the suppression of inflammation, while the inhibition of LOX can lead to the suppression of the inflammatory response. In addition, the inhibition of TK can lead to the inhibition of cell proliferation and the inhibition of cell differentiation.
实验室实验的优点和局限性
The advantages of using 5-N-3-TFPB in laboratory experiments include its ease of synthesis, its high purity (95%), and its ability to inhibit several enzymes. The main limitation of using 5-N-3-TFPB in laboratory experiments is its toxicity, which can be a concern when handling the compound.
未来方向
The potential future directions for 5-N-3-TFPB include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals. Additionally, further research into its toxicity and the development of safer methods for handling the compound could lead to increased use of 5-N-3-TFPB in laboratory experiments. Finally, further research into the synthesis of 5-N-3-TFPB could lead to improved yields and lower production costs.
合成方法
5-N-3-TFPB can be synthesized from 3-trifluoromethoxybenzoic acid and nitric acid. The synthesis involves the reaction of 3-trifluoromethoxybenzoic acid with nitric acid, followed by the addition of a base such as sodium hydroxide. This reaction produces 5-N-3-TFPB in a yield of 95%. The reaction is conducted in an aqueous solution and is typically carried out at a temperature of 100°C.
属性
IUPAC Name |
3-nitro-5-[3-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO5/c15-14(16,17)23-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(5-9)18(21)22/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBFMQUYIOMXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691781 |
Source


|
| Record name | 5-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-3-(3-trifluoromethoxyphenyl)benzoic acid | |
CAS RN |
1261839-30-8 |
Source


|
| Record name | 5-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


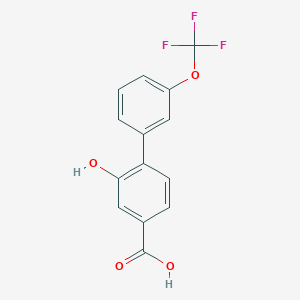
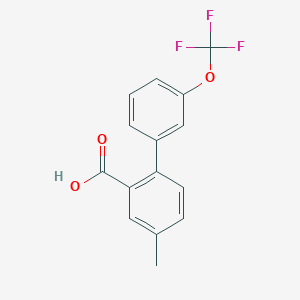
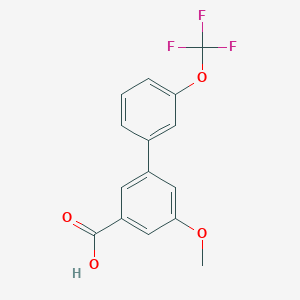
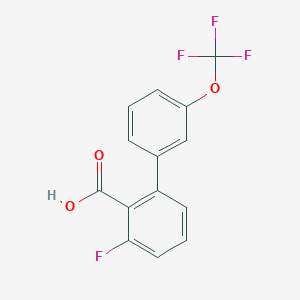
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95%](/img/structure/B6409780.png)







